Avn-322

Description

Properties

CAS No. |

1194574-68-9 |

|---|---|

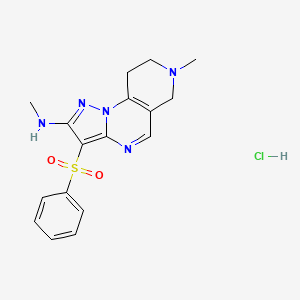

Molecular Formula |

C17H20ClN5O2S |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine;hydrochloride |

InChI |

InChI=1S/C17H19N5O2S.ClH/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16;/h3-7,10H,8-9,11H2,1-2H3,(H,18,20);1H |

InChI Key |

HLQZXWFRTGIZIJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AVN-322; AVN 322; AVN322 |

Origin of Product |

United States |

Foundational & Exploratory

AVN-322: A Technical Guide on its Mechanism of Action in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-322 is a potent and highly selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a promising therapeutic target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Preclinical studies have demonstrated its ability to improve cognitive function in animal models of memory impairment. A Phase I clinical trial showed that this compound was well-tolerated in human subjects.[3] However, the planned Phase II clinical trials were discontinued for reasons that have not been publicly disclosed.[4] This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical data, and the downstream signaling pathways it modulates.

Introduction to this compound and the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), with high concentrations in brain regions critical for learning and memory, such as the hippocampus and cortex. Its exclusive localization within the CNS and its role in modulating cholinergic and glutamatergic neurotransmission have made it an attractive target for therapeutic intervention in cognitive disorders.[2] this compound was developed as a selective antagonist for this receptor with the aim of enhancing cognitive function.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, this compound modulates downstream signaling cascades, ultimately leading to the enhancement of cognitive processes.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of this compound for the human 5-HT6 receptor.

| Parameter | Value | Assay Type | Reference |

| Ki | 0.389 nM | Competitive Binding Assay | |

| Ki | 1.51–3.7 nM | Functional Assay | |

| Selectivity | >2,500-fold for 5-HT6R over other receptors | In vitro binding assays |

Preclinical Efficacy

The pro-cognitive effects of this compound have been evaluated in established animal models of cognitive impairment.

Scopolamine-Induced Cognitive Impairment Model

Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits, mimicking certain aspects of Alzheimer's disease. Preclinical studies showed that this compound significantly reversed scopolamine-induced memory impairment in rodents.

MK-801-Induced Cognitive Dysfunction Model

MK-801 (dizocilpine) is a non-competitive antagonist of the NMDA receptor that induces a state of cognitive dysfunction relevant to schizophrenia and other neuropsychiatric disorders. This compound also demonstrated efficacy in reversing the cognitive deficits induced by MK-801.

Note: Specific dose-response data and quantitative measures of cognitive improvement from these preclinical studies are not publicly available.

Signaling Pathways

The antagonism of the 5-HT6 receptor by this compound is believed to modulate two primary downstream signaling pathways that are crucial for neuronal function and plasticity.

Gs/cAMP/PKA/CREB Pathway

The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory formation. By antagonizing the 5-HT6 receptor, this compound is hypothesized to modulate this pathway, leading to an enhancement of cognitive function.

Fyn/ERK Pathway

The 5-HT6 receptor has also been shown to interact with the Fyn tyrosine kinase, a member of the Src family of kinases. This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is also critically involved in synaptic plasticity and cognitive function. The antagonistic action of this compound on the 5-HT6 receptor may also influence this non-canonical signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the published research, the general methodologies are described below.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional activity of this compound at the 5-HT6 receptor.

-

General Protocol:

-

Competitive Radioligand Binding Assay: Membranes from cells expressing the human 5-HT6 receptor are incubated with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of this compound. The displacement of the radioligand by this compound is measured to calculate the Ki value.

-

Functional Assay (cAMP Accumulation): Cells expressing the 5-HT6 receptor are stimulated with serotonin in the presence of varying concentrations of this compound. The intracellular levels of cAMP are measured to determine the antagonistic potency of this compound.

-

Animal Models of Cognitive Impairment

-

Objective: To evaluate the in vivo efficacy of this compound in reversing cognitive deficits.

-

General Protocol:

-

Animal Subjects: Male Wistar rats or C57BL/6 mice are commonly used.

-

Induction of Cognitive Impairment:

-

Scopolamine Model: Animals are administered scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) prior to behavioral testing.

-

MK-801 Model: Animals are administered MK-801 (e.g., 0.1-0.2 mg/kg, intraperitoneally) prior to behavioral testing.

-

-

This compound Administration: this compound is typically administered orally at various doses prior to the inducing agent and behavioral testing.

-

Behavioral Assessments: A battery of behavioral tests is used to assess learning and memory, such as:

-

Morris Water Maze: To assess spatial learning and memory.

-

Passive Avoidance Test: To assess fear-motivated memory.

-

Novel Object Recognition Test: To assess recognition memory.

-

-

Pharmacokinetics and Toxicology

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties and a good safety profile.

| Parameter | Finding | Species | Reference |

| Oral Bioavailability | High | Rat, Dog, Monkey | |

| Blood-Brain Barrier Penetration | Favorable | Not Specified | |

| Toxicity | Low | Rat, Monkey |

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life) and toxicology data (e.g., LD50, detailed adverse event profile) are not publicly available. Long-term (180-day) studies in rats indicated a potential for bradycardia and hypotension at higher doses.

Clinical Development

A Phase I clinical trial of this compound was completed in 2010. The study demonstrated that the compound was well-tolerated across a range of doses in healthy volunteers, with no significant adverse events reported. Following the positive outcome of the Phase I study, Phase II trials were planned to evaluate the efficacy of this compound in patients with Alzheimer's disease. However, these trials were subsequently discontinued in 2013. The specific reasons for the discontinuation of the Phase II program have not been publicly disclosed by Avineuro Pharmaceuticals.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action, centered on the modulation of key signaling pathways involved in learning and memory, provided a strong rationale for its development as a treatment for CNS disorders. While the compound showed a favorable safety profile in early clinical testing, its development was halted before entering Phase II efficacy trials. The lack of publicly available detailed quantitative preclinical and clinical data, as well as the undisclosed reason for the discontinuation of its clinical development, leaves important questions unanswered regarding the full therapeutic potential of this compound. Further research and transparency would be necessary to fully elucidate the prospects of this and similar compounds targeting the 5-HT6 receptor for the treatment of cognitive disorders.

References

- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Avineuro Reports Positive Phase I Clinical Trial Results On this compound, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of AVN-322: A Potent and Selective 5-HT6 Receptor Antagonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals for the potential treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated its high binding affinity, excellent oral bioavailability, and favorable blood-brain barrier penetration. In animal models, this compound has shown significant efficacy in reversing cognitive impairment induced by scopolamine and MK-801. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, including the hippocampus and cortex. This unique expression pattern has made the 5-HT6 receptor an attractive target for therapeutic intervention in cognitive disorders. Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are known to play crucial roles in cognitive function.

Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing a highly selective and potent 5-HT6 receptor antagonist with drug-like properties suitable for oral administration and CNS penetration. The core scaffold of this compound is a pyrazolo[1,5-a]pyrimidine derivative.

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary to Avineuro Pharmaceuticals, the general synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives can be conceptualized through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles for the formation of this heterocyclic system.

Conceptual Synthetic Workflow:

AVN-322: A Technical Guide for Researchers

AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals Inc. It has been investigated for its potential therapeutic applications in neurocognitive disorders, including Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic compound. Its chemical identity and general properties are summarized below.

| Identifier | Value |

| IUPAC Name | 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-4-amine hydrochloride |

| CAS Number | 1194574-68-9 (hydrochloride); 1194574-33-8 (free base) |

| Chemical Formula | C₁₇H₂₀ClN₅O₂S |

| Molecular Weight | 393.89 g/mol |

| SMILES | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |

| InChI Key | HLQZXWFRTGIZIJ-UHFFFAOYSA-N |

Physicochemical properties such as pKa, LogP, and aqueous solubility for this compound are not publicly available in the reviewed literature. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective blockade of the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gαs), which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which is involved in synaptic plasticity and memory formation.[1]

Furthermore, the 5-HT6 receptor has been shown to interact with other signaling molecules, including the Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR), which are implicated in neuronal function and plasticity.[2] By antagonizing this receptor, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[3]

Preclinical and Clinical Data Summary

This compound has undergone extensive preclinical evaluation and a Phase I clinical trial. The key findings are summarized in the tables below.

In Vitro Pharmacology

| Parameter | Value | Assay Type |

| Binding Affinity (Ki) | 0.389 nM | Competitive radioligand ([³H]LSD) binding assay.[4] |

| Functional Antagonism (Ki) | 1.51–3.7 nM | Serotonin-induced cAMP production in HEK-293 cells.[4] |

| IC₅₀ | 0.84 nM | Radiolabeled [³H]LSD binding inhibition. |

| EC₅₀ | 7.2 nM | Inhibition of serotonin-induced cAMP production. |

This compound demonstrates high selectivity for the 5-HT6 receptor, with over 2,500-fold selectivity against more than 60 other GPCRs, ion channels, and transporters.

Pharmacokinetics

While specific pharmacokinetic parameters from preclinical studies are not publicly detailed, reports indicate that this compound exhibits high oral bioavailability and favorable blood-brain barrier (BBB) penetration.

In Vivo Efficacy

This compound has demonstrated pro-cognitive effects in rodent models of cognitive impairment.

| Animal Model | Inducing Agent | This compound Dose | Outcome |

| Rat | Scopolamine | 0.1 and 1.0 mg/kg (i.p.) | Significantly restored memory. |

| Rat | Scopolamine | 0.2 mg/kg (p.o.) | Significantly restored memory. |

| Rat | MK-801 | Not specified | Significantly restored cognitive function. |

Safety and Tolerability

| Study Type | Key Findings |

| Preclinical Toxicology | Good safety profile reported. Specific MTD and LD₅₀ values are not publicly available. |

| Mutagenicity (Ames Test) | Presumed to be non-mutagenic based on progression to clinical trials, though specific results are not published. |

| Cardiovascular Safety (hERG Assay) | Likely conducted as part of standard preclinical safety assessment, but specific IC₅₀ values are not publicly available. |

| Phase I Clinical Trial | Completed in 2010. This compound was well-tolerated across a wide range of doses with no adverse events observed. |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in pharmacology and drug development, the following sections outline the likely procedures employed.

Synthesis of this compound

The synthesis of this compound, a complex triazatricyclo compound, likely involves a multi-step synthetic route. While the exact process is proprietary, a general approach for similar structures would include the formation of the core tricyclic framework through cyclization reactions, followed by the introduction of the benzenesulfonyl group and subsequent functionalization of the side chains via alkylation.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound was likely assessed using liver microsomes to predict its in vivo clearance.

Methodology:

-

Preparation: A solution of this compound (typically at a concentration of 1 µM) is prepared in a phosphate buffer (pH 7.4). Liver microsomes (from human or animal species) are thawed and diluted to a final protein concentration of 0.5 mg/mL in the same buffer.

-

Incubation: The compound and microsome solutions are mixed and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

-

Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (this compound).

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the concentration versus time, the half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

References

Preclinical Pharmacology of AVN-322: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals.[1][2] It has been investigated for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders, primarily Alzheimer's disease and schizophrenia.[3] Preclinical studies have demonstrated its ability to improve memory in animal models of cognitive impairment. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its pharmacological effects through the selective blockade of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex. Its antagonism is believed to enhance cholinergic and glutamatergic neurotransmission, which are often impaired in neurodegenerative diseases.

Signaling Pathway

The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gαs protein. Activation of the receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is involved in synaptic plasticity and memory formation. Furthermore, the 5-HT6 receptor can modulate the activity of other signaling cascades, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways, both of which play significant roles in neuronal function and cognition. By antagonizing the 5-HT6 receptor, this compound is hypothesized to modulate these downstream signaling events, ultimately leading to improved cognitive function.

Figure 1: Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the 5-HT6 receptor, reported to be in the medium picomolar to nanomolar range. This high affinity contributes to its potency as a 5-HT6 receptor antagonist. Furthermore, preclinical data indicates that this compound possesses a substantially better selectivity index compared to other reference drug candidates that have been tested in clinical studies.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | Medium picomolar to nanomolar range | |

| Selectivity | High selectivity for 5-HT6 receptor |

Table 1: In Vitro Binding Profile of this compound

In Vitro Metabolism and Safety

Studies on the in vitro metabolism of this compound have been conducted to assess its drug-drug interaction potential and metabolic stability.

| Assay | Result | Reference |

| CYP450 Inhibition | Data not publicly available | |

| hERG Assay | Data not publicly available | |

| Metabolic Stability | Data not publicly available |

Table 2: In Vitro ADME/Tox Profile of this compound

Note: Specific quantitative data for CYP450 inhibition, hERG liability, and metabolic stability are not available in the public domain.

In Vivo Pharmacology

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including high oral bioavailability and good penetration of the blood-brain barrier (BBB).

| Species | Oral Bioavailability (%) | Brain/Plasma Ratio | CSF/Plasma Ratio (%) | Reference |

| Rats (Wistar) | High | 25% (as BrAUC0→∞/PlAUC0→∞) | 49% | |

| Mice | High | Data not available | Data not available | |

| Monkeys | >50% | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

Note: "High" indicates values were qualitatively described as such in the cited literature, with a quantitative value for monkeys of >50%.

Efficacy in Animal Models of Cognitive Impairment

The procognitive effects of this compound have been evaluated in rodent models of memory impairment induced by scopolamine (a muscarinic antagonist) and MK-801 (an NMDA receptor antagonist). In these models, this compound has been shown to significantly restore cognitive function.

Experimental Protocols:

-

Scopolamine-Induced Amnesia Model: This model is widely used to mimic the cholinergic deficit observed in Alzheimer's disease.

-

Protocol Outline:

-

Rodents (typically rats or mice) are administered scopolamine to induce a transient memory deficit.

-

This compound is administered prior to or following the scopolamine challenge.

-

Cognitive performance is assessed using behavioral tasks such as the passive avoidance test or the Morris water maze.

-

-

This compound Administration: In rats, this compound was administered per os at a dose of 0.2 mg/kg 15 minutes before the test.

-

-

MK-801-Induced Cognitive Deficit Model: This model simulates the glutamatergic hypofunction implicated in the cognitive symptoms of schizophrenia.

-

Protocol Outline:

-

Rodents are treated with MK-801 to induce deficits in learning and memory.

-

The ability of this compound to reverse these deficits is evaluated in various cognitive paradigms.

-

-

This compound Administration: Specific dosage and timing for this compound in this model are not detailed in the available literature.

-

Figure 2: General experimental workflow for in vivo efficacy studies of this compound.

Safety Pharmacology

Safety pharmacology studies are crucial for identifying potential adverse effects of a drug candidate on major physiological systems. For this compound, a good safety profile has been reported. In male SHK mice, the LD50 value following intraperitoneal injection was determined to be 1250 ± 155 mg/kg.

| Parameter | Result | Reference |

| Acute Toxicity (LD50, i.p., mice) | 1250 ± 155 mg/kg | |

| General Safety Profile | Good |

Table 4: Safety Pharmacology Profile of this compound

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders. Its high binding affinity, favorable pharmacokinetic properties including oral bioavailability and CNS penetration, and demonstrated efficacy in animal models of cognitive impairment support its continued investigation. The compound's good safety profile further enhances its potential as a therapeutic candidate. While detailed quantitative data on some aspects of its in vitro pharmacology are not publicly available, the existing preclinical evidence strongly suggests that this compound warrants further development for neurological conditions characterized by cognitive dysfunction.

References

- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

AVN-322: A Technical Deep Dive into its 5-HT6 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AVN-322, a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed look at the quantitative binding data, the experimental methodologies used for its determination, and the relevant cellular signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity Profile

The affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration required to elicit a biological response. This compound has demonstrated a high binding affinity for the 5-HT6 receptor, positioning it as a potent antagonist.

Table 1: Binding Affinity of this compound for the Human 5-HT6 Receptor

| Parameter | Value | Description |

| Ki (nM) | 0.389 | Inhibition constant, representing the concentration of this compound that will bind to 50% of the 5-HT6 receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. |

| IC50 (nM) | 0.84 | Half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT6 receptor. |

Data sourced from a study on α-N-Heterocyclic Thiosemicarbazone Derivatives, which references the primary preclinical evaluation of this compound.

Selectivity is another cornerstone of a successful therapeutic agent, as it minimizes off-target effects and potential adverse reactions. This compound exhibits a remarkable selectivity profile. Preclinical studies have shown that this compound has over 2,500-fold selectivity for the 5-HT6 receptor. Furthermore, its selectivity profile revealed no significant activities against a panel of more than 60 other therapeutic targets, including other G-protein coupled receptors (GPCRs), ion channels, and transporters. While the comprehensive quantitative data from the supplementary tables of the primary publication were not publicly available, the qualitative description underscores its high specificity. A notable, though significantly weaker, interaction was observed with the 5-HT2B receptor.

Experimental Protocols: Methodologies for Key Experiments

The determination of binding affinity and selectivity of a compound like this compound relies on robust and well-defined experimental protocols. The following sections detail the likely methodologies employed in the characterization of this compound, based on standard practices in pharmacology.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the recombinant human 5-HT6 receptor.

-

A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD.

-

This compound at various concentrations.

-

A non-specific binding agent (e.g., a high concentration of an unlabeled 5-HT6 antagonist like methiothepin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

In Vitro Characterization of Avn-322: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Avn-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R), positioning it as a promising therapeutic candidate for neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, based on publicly available data. It is intended to inform researchers, scientists, and drug development professionals on its mechanism of action and pharmacological profile.

This compound, a small molecule administered orally, has been investigated for its potential in treating cognitive dysfunction, Alzheimer's disease, and schizophrenia.[3][4] Preclinical studies have highlighted its ability to enhance cognition in animal models, suggesting its potential to address memory impairment.[1] The compound exhibits a high binding affinity for the 5-HT6 receptor, in the picomolar range, and a favorable selectivity profile.

Quantitative Analysis of In Vitro Efficacy

While specific quantitative data from proprietary studies are not publicly available, the following table summarizes the typical in vitro assays and key parameters used to characterize a compound like this compound.

| Assay Type | Parameter | Target | Cell Line/System | Result |

| Radioligand Binding | Kᵢ (inhibition constant) | Human 5-HT6 Receptor | Recombinant CHO or HEK293 cells | High affinity (pM range) |

| Functional Assay | IC₅₀ (half maximal inhibitory concentration) | 5-HT6R-mediated cAMP production | Recombinant CHO or HEK293 cells | Potent antagonist activity |

| Selectivity Panel | Kᵢ or IC₅₀ | Various GPCRs, ion channels, kinases | Diverse panel of receptors and enzymes | High selectivity for 5-HT6R |

| In Vitro ADME | Permeability, Stability | Caco-2 cells, liver microsomes | Favorable BBB penetration indicated |

Experimental Methodologies

The in vitro characterization of a novel compound like this compound typically involves a series of standardized assays to determine its potency, selectivity, and drug-like properties.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to its target receptor. The general protocol involves:

-

Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor.

-

Competitive Binding : A constant concentration of a radiolabeled ligand (e.g., [³H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Detection : Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of the compound to modulate receptor activity. For a Gs-coupled receptor like 5-HT6R, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture : Cells expressing the 5-HT6 receptor are cultured and seeded in microplates.

-

Compound Treatment : Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation : A known 5-HT6R agonist (e.g., serotonin) is added to stimulate cAMP production.

-

cAMP Measurement : Intracellular cAMP levels are measured using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis : The results are used to determine the IC₅₀ of the antagonist in inhibiting the agonist-induced response.

Selectivity Profiling

To ensure that a drug candidate has minimal off-target effects, it is screened against a broad panel of other receptors, ion channels, and enzymes. This is typically performed by specialized contract research organizations (CROs) using standardized binding or functional assays for each target.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is a Gs-protein coupled receptor (GPCR). Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. By blocking this receptor, this compound inhibits this signaling cascade. The downstream effects of 5-HT6R antagonism are complex and are thought to modulate the activity of other neurotransmitter systems, such as acetylcholine and glutamate, which are crucial for cognitive function.

Caption: 5-HT6 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

The in vitro characterization of a compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.

Caption: A generalized workflow for the in vitro characterization of a drug candidate.

References

- 1. benthamscience.com [benthamscience.com]

- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

AVN-322 in Alzheimer's Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-322 is a potent and selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated as a potential therapeutic agent for Alzheimer's disease. The 5-HT6 receptor is primarily expressed in the central nervous system, in regions associated with learning and memory, such as the hippocampus and cortex. Antagonism of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby offering a potential mechanism to improve cognitive function in neurodegenerative disorders. This technical guide provides a comprehensive summary of the available preclinical research on this compound in Alzheimer's disease models, focusing on its pharmacological profile, in vivo efficacy, and pharmacokinetic properties.

Core Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Receptor/Assay | Source |

| Binding Affinity (IC50) | 0.84 nM | 5-HT6 Receptor | [1][2] |

| Functional Antagonism (IC50) | 38 nM | 5-HT6 Receptor | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Cognitive Impairment

| Model | Species | Key Finding | Source |

| Scopolamine-Induced Amnesia | Mice/Rats | Significantly restored cognitive dysfunction.[3] | |

| MK-801-Induced Cognitive Dysfunction | Mice/Rats | Significantly restored cognitive dysfunction. |

Note: Specific dose-response data and quantitative measures of cognitive improvement (e.g., discrimination index in Novel Object Recognition, step-through latency in Passive Avoidance) are not publicly available in the reviewed literature.

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Key Characteristics | Source |

| Mice, Rats, Dogs, Monkeys | Good oral bioavailability and blood-brain barrier penetration. |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability percentages for each species are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

Visual representations of the key concepts and processes involved in the research of this compound are provided below using the DOT language for graph visualization.

Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action for this compound is the blockade of the 5-HT6 receptor. This is thought to enhance the release of acetylcholine and glutamate, neurotransmitters crucial for cognitive processes.

Experimental Workflow: Scopolamine-Induced Amnesia Model

This workflow outlines the typical procedure for inducing and assessing cognitive deficits in a scopolamine-induced amnesia model, a common preclinical model for evaluating pro-cognitive drugs.

Experimental Protocols

Detailed experimental protocols for the key in vivo experiments are outlined below, based on standard pharmacological research practices. The precise parameters for the this compound studies are not publicly available and are therefore generalized.

Scopolamine-Induced Cognitive Impairment Model

Objective: To induce a transient cholinergic deficit that mimics aspects of cognitive impairment in Alzheimer's disease and to assess the ability of this compound to reverse this deficit.

Methodology:

-

Animals: Male mice or rats are typically used.

-

Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week prior to experimentation.

-

Drug Administration:

-

This compound is administered orally (p.o.) at various doses.

-

A control group receives a vehicle.

-

After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, scopolamine (typically 0.5-1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia.

-

-

Behavioral Testing: Approximately 30 minutes after scopolamine administration, cognitive function is assessed using standardized tests such as the Novel Object Recognition or Passive Avoidance task.

Novel Object Recognition (NOR) Test

Objective: To assess non-spatial memory and learning.

Methodology:

-

Habituation: On the first day, each animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes).

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A "discrimination index" is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better memory.

Passive Avoidance Test

Objective: To evaluate fear-motivated learning and memory.

Methodology:

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.

-

Testing: After a retention interval (typically 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment ("step-through latency") is measured.

-

Data Analysis: A longer step-through latency in the testing phase compared to the training phase indicates successful memory of the aversive stimulus.

Clinical Development

This compound has completed a Phase I clinical trial. The results from this trial indicated that the compound was well-tolerated across a range of doses, with no adverse events observed. Following the positive Phase I results, a Phase II clinical trial in Alzheimer's disease patients was planned.

Conclusion

Preclinical data suggest that this compound is a potent and selective 5-HT6 receptor antagonist with pro-cognitive effects in established animal models of Alzheimer's disease-related cognitive dysfunction. The compound exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetrance. Early clinical evaluation has demonstrated a good safety profile. Further clinical investigation would be necessary to establish the therapeutic efficacy of this compound in patients with Alzheimer's disease.

References

AVN-322 in Schizophrenia Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-322 is a potent and highly selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has been investigated in preclinical studies for its potential therapeutic role in neurological disorders, including schizophrenia.[1][2] As a class, 5-HT6 receptor antagonists are hypothesized to exert pro-cognitive and antipsychotic-like effects by modulating multiple neurotransmitter systems. Preclinical data on this compound indicate a promising profile, characterized by high binding affinity, excellent selectivity, favorable pharmacokinetics, and efficacy in animal models of cognitive impairment relevant to schizophrenia.[3][4] This document provides a comprehensive technical overview of the available preclinical data for this compound, including its pharmacological profile, experimental methodologies, and the underlying mechanistic pathways.

Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for the 5-HT6 receptor. In vitro assays have demonstrated its potent antagonism at this target.

In Vitro Binding and Functional Activity

Quantitative analysis of this compound's interaction with the 5-HT6 receptor has been determined through competitive binding and functional assays.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 0.389 nM | Competitive Binding Assay | |

| Functional Activity (Ki) | 1.51–3.7 nM | Functional Assay |

Selectivity

This compound has been reported to have an excellent selectivity index, with over 2500-fold greater affinity for the 5-HT6 receptor compared to other receptors. A detailed receptor screening panel providing Ki values for other serotonin receptor subtypes, as well as dopamine, adrenergic, and histaminergic receptors, is not publicly available at this time.

Pharmacokinetics

Pharmacokinetic studies in animal models have highlighted properties of this compound that are favorable for a centrally acting therapeutic agent.

| Parameter | Finding | Species | Reference |

| Oral Bioavailability | > 50% | Primates | |

| Blood-Brain Barrier | High Penetration | Not Specified |

Preclinical Efficacy in Schizophrenia-Relevant Models

The antipsychotic and pro-cognitive potential of this compound has been evaluated in rodent models that mimic certain aspects of schizophrenia, particularly cognitive deficits. The primary models used involve pharmacological challenges with the NMDA receptor antagonist MK-801 and the muscarinic receptor antagonist scopolamine.

NMDA Receptor Hypofunction Model (MK-801)

Antagonism of the NMDA receptor with agents like MK-801 is known to induce cognitive deficits and psychosis-like symptoms in rodents, modeling key features of schizophrenia. This compound has demonstrated the ability to reverse cognitive impairments in this model.

Cholinergic Deficit Model (Scopolamine)

Cholinergic dysfunction is also implicated in the cognitive impairments associated with schizophrenia. This compound has shown efficacy in reversing amnesia induced by the non-selective muscarinic cholinergic blocker, scopolamine.

Summary of In Vivo Efficacy

The following table summarizes the key findings from in vivo behavioral studies.

| Animal Model | Behavioral Test | Dosing | Key Finding | Reference |

| MK-801-Induced Cognitive Impairment | Passive Avoidance, Morris Water Maze, Novel Object Recognition | 0.1 and 1.0 mg/kg (i.p.) | Significantly restored cognitive dysfunction. | |

| Scopolamine-Induced Amnesia | Passive Avoidance, Morris Water Maze, Novel Object Recognition | 0.2 mg/kg (p.o.) | Significantly restored memory; effect was most pronounced at this dose. |

Note: Specific quantitative data, such as percentage of deficit reversal and statistical significance (p-values), are not fully available in the public domain but have been reported as significant.

Experimental Protocols

Detailed protocols for the specific this compound studies are not publicly available. However, the following sections describe standardized methodologies for the key experiments cited.

Scopolamine-Induced Amnesia Model

This model is used to assess the ability of a compound to reverse cholinergic-mediated cognitive deficits.

-

Animals: Typically, adult male Wistar or Sprague-Dawley rats are used.

-

Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before experimentation.

-

Drug Administration:

-

Test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

-

After a specific pretreatment time (e.g., 30-60 minutes), scopolamine is administered (typically 0.4-1.0 mg/kg, i.p.) to induce amnesia.

-

-

Behavioral Testing: 30 minutes after scopolamine administration, cognitive function is assessed using tasks such as:

-

Passive Avoidance Test: Measures fear-motivated memory.

-

Morris Water Maze: Assesses spatial learning and memory.

-

Novel Object Recognition Test: Evaluates recognition memory.

-

-

Data Analysis: Performance metrics (e.g., latency to enter a dark chamber, time spent in the target quadrant, discrimination index) are compared between the vehicle control, scopolamine-only, and this compound-treated groups.

MK-801-Induced Cognitive Deficit Model

This model evaluates the efficacy of compounds in a state of NMDA receptor hypofunction, which is relevant to the glutamate hypothesis of schizophrenia.

-

Animals: Adult male mice (e.g., CD-1) or rats are commonly used.

-

Drug Administration:

-

This compound is administered at various doses (p.o. or i.p.).

-

Following the appropriate pretreatment interval, MK-801 is administered (typically 0.1-0.3 mg/kg, i.p. or s.c.) to induce cognitive deficits.

-

-

Behavioral Testing: Approximately 30 minutes after MK-801 injection, cognitive performance is measured using paradigms similar to those in the scopolamine model.

-

Data Analysis: The ability of this compound to reverse the MK-801-induced deficits is statistically evaluated against control groups.

Prepulse Inhibition (PPI) of Acoustic Startle

While specific data for this compound in this paradigm are not available, PPI is a critical translational model for sensorimotor gating deficits observed in schizophrenia patients.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimatization: The animal is placed in the chamber for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).

-

Stimuli: The test session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 110-120 dB for 40 ms) that elicits a startle response.

-

Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling stimulus (the "prepulse," e.g., 2-16 dB above background) at a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

-

Drug Challenge: To model schizophrenia-like deficits, an NMDA antagonist like MK-801 (e.g., 0.15 mg/kg) is administered prior to the test session.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotic potential is demonstrated by a compound's ability to reverse the MK-801-induced deficit in PPI.

Signaling Pathways and Mechanism of Action

The therapeutic potential of 5-HT6 receptor antagonists in schizophrenia is believed to stem from their ability to modulate downstream neurotransmitter systems, particularly those involved in cognition and executive function.

Proposed Signaling Cascade

Antagonism of the 5-HT6 receptor, which is constitutively active and coupled to Gs-proteins, leads to a reduction in cyclic AMP (cAMP) production. This initiates a cascade of downstream effects, primarily through the modulation of GABAergic interneurons. By inhibiting these interneurons, 5-HT6 antagonists effectively "release the brakes" on the release of key excitatory neurotransmitters.

Caption: Proposed mechanism of this compound action via 5-HT6R antagonism.

Experimental Workflow for Preclinical Evaluation

The logical flow for assessing a compound like this compound for schizophrenia involves a tiered approach from in vitro characterization to in vivo behavioral models.

Caption: Logical workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and selective 5-HT6 receptor antagonist with a preclinical profile that supports its potential as a treatment for cognitive impairment associated with schizophrenia. It has demonstrated high in vitro affinity, favorable pharmacokinetic properties, and in vivo efficacy in reversing cognitive deficits in relevant animal models.

Despite these promising findings, the public availability of comprehensive data is limited. A full understanding of this compound's potential would require access to:

-

A complete receptor selectivity panel.

-

Detailed dose-response data from in vivo studies.

-

Specific efficacy data in the prepulse inhibition (PPI) model, which is a cornerstone for assessing antipsychotic potential.

Phase I clinical trials for this compound were completed and showed the compound was well-tolerated, but plans for further clinical development in schizophrenia or Alzheimer's disease appear to have been discontinued. Nevertheless, the preclinical data for this compound contribute to the body of evidence supporting the 5-HT6 receptor as a viable target for addressing the cognitive symptoms of schizophrenia.

References

- 1. benthamscience.com [benthamscience.com]

- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AVN-322: A Technical Guide to its Cognitive Enhancement Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-322 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor, which has demonstrated significant potential as a cognitive enhancer in preclinical studies. Developed by Avineuro Pharmaceuticals, this small molecule has shown promise for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its interaction with the 5-HT6 receptor and the subsequent modulation of downstream signaling pathways. The document summarizes available quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the key molecular interactions and experimental workflows.

Introduction

The serotonin 6 (5-HT6) receptor, primarily expressed in brain regions crucial for learning and memory, including the hippocampus and cortex, has emerged as a compelling target for cognitive enhancement. Antagonism of the 5-HT6 receptor has been shown to improve cognitive function in various animal models. This compound is a potent and selective antagonist of this receptor that has undergone preclinical evaluation and Phase I clinical trials.[1] This guide will delve into the molecular pharmacology of this compound, its effects on neuronal signaling, and the preclinical evidence supporting its pro-cognitive effects.

Molecular Profile of this compound

This compound is a small molecule designed for high-affinity and selective binding to the 5-HT6 receptor. Preclinical data indicate that it possesses a favorable pharmacokinetic profile, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[2][3]

In Vitro Pharmacology

While precise Ki and IC50 values from the primary literature remain to be fully disclosed in publicly available documents, abstracts from key studies describe this compound as having a high binding affinity for the 5-HT6 receptor, reportedly in the medium picomolar range.[2] Its selectivity is also noted to be substantially better than that of other 5-HT6 receptor antagonists that have been in clinical development.[2]

Table 1: Summary of In Vitro Data for this compound

| Parameter | Value | Receptor/Enzyme | Species | Reference |

| Binding Affinity (Ki) | Medium picomolar range (specific value not publicly available) | 5-HT6 Receptor | Not specified | |

| IC50 | Not publicly available | 5-HT6 Receptor | Not specified | |

| Selectivity | Substantially better than other clinical candidates | 5-HT6 Receptor vs. other receptors | Not specified |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability.

Table 2: Summary of Preclinical Pharmacokinetic Data for this compound

| Species | Route of Administration | Bioavailability (%) | Cmax | Tmax | Half-life (t1/2) | Reference |

| Rat | Oral | 16.4 | Not publicly available | Not publicly available | Not publicly available | |

| Dog | Oral | 18 | Not publicly available | Not publicly available | Not publicly available | |

| Monkey | Oral | 47 | Not publicly available | Not publicly available | Not publicly available |

Mechanism of Action: 5-HT6 Receptor Antagonism and Downstream Signaling

The cognitive-enhancing effects of this compound are attributed to its antagonism of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The antagonism of this pathway by this compound is believed to be a key initiating event in its mechanism of action.

Signaling Pathways

Blockade of the 5-HT6 receptor by this compound is hypothesized to modulate several downstream signaling cascades that are critical for synaptic plasticity, learning, and memory. These include:

-

Cholinergic and Glutamatergic Neurotransmission: 5-HT6 receptor antagonists have been shown to increase the release of acetylcholine and glutamate in brain regions important for cognition. This is thought to occur through the disinhibition of GABAergic interneurons.

-

ERK (Extracellular signal-regulated kinase) Pathway: The ERK signaling cascade is a crucial regulator of synaptic plasticity and memory consolidation. Antagonism of 5-HT6 receptors has been linked to the activation of this pathway.

-

mTOR (mammalian Target of Rapamycin) Pathway: The mTOR pathway is involved in protein synthesis and cell growth, processes that are essential for long-term memory formation.

-

Fyn Kinase: Fyn, a member of the Src family of tyrosine kinases, is also implicated in 5-HT6 receptor signaling and synaptic plasticity.

Preclinical Efficacy in Cognitive Enhancement

This compound has been evaluated in rodent models of cognitive impairment, where it has demonstrated the ability to reverse memory deficits induced by the muscarinic acetylcholine receptor antagonist scopolamine and the NMDA receptor antagonist MK-801.

Animal Models of Cognitive Impairment

-

Scopolamine-Induced Amnesia: Scopolamine is used to model the cholinergic deficits observed in Alzheimer's disease.

-

MK-801-Induced Cognitive Deficits: MK-801 disrupts glutamatergic neurotransmission, providing a model for cognitive impairments associated with psychosis and other neurological disorders.

Table 3: Summary of In Vivo Efficacy Data for this compound

| Animal Model | Cognitive Task | Treatment | Key Findings | Reference |

| Scopolamine-treated Rats | Not specified | This compound (oral) | Significantly restored memory function. | |

| MK-801-treated Rats | Not specified | This compound (oral, 0.2 mg/kg) | Significantly restored memory function; pronounced effect at this dose. |

Experimental Protocols

While detailed, step-by-step protocols from the primary publications are not fully available in the public domain, the following represents a generalized workflow for the types of experiments conducted to evaluate this compound.

In Vitro Receptor Binding Assay (Generalized Protocol)

-

Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor.

-

Radioligand Binding: Membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Animal Model of Scopolamine-Induced Amnesia (Generalized Protocol)

-

Acclimatization: Rodents are acclimated to the testing environment.

-

Drug Administration: Animals are pre-treated with this compound or vehicle at specified times before the cognitive task.

-

Induction of Amnesia: Scopolamine is administered to induce a cognitive deficit.

-

Behavioral Testing: Cognitive performance is assessed using tasks such as the Morris water maze or novel object recognition test.

-

Data Collection and Analysis: Parameters such as escape latency, time spent in the target quadrant, or discrimination index are recorded and statistically analyzed.

Clinical Development and Future Directions

This compound has completed Phase I clinical trials, where it was reported to be well-tolerated in a wide range of doses with no adverse events observed. Further clinical development to establish efficacy in patient populations with cognitive disorders is anticipated.

Conclusion

This compound is a promising cognitive-enhancing agent with a well-defined mechanism of action centered on the selective antagonism of the 5-HT6 receptor. Preclinical studies have demonstrated its potential to reverse cognitive deficits in relevant animal models, and it has shown a favorable safety profile in early clinical trials. The continued investigation of this compound and its downstream signaling effects will be crucial in determining its therapeutic utility for a range of neurological and psychiatric disorders characterized by cognitive impairment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]

The Pharmacodynamics of AVN-322 in Neuronal Circuits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a promising therapeutic target for cognitive enhancement in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action within neuronal circuits. It consolidates available preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, including the hippocampus, prefrontal cortex, and striatum. Its unique localization and downstream signaling have made it a focal point for therapeutic intervention in cognitive dysfunction. This compound has emerged from preclinical development as a promising candidate, demonstrating significant cognitive-enhancing effects in animal models of memory impairment.[1] This document serves as a comprehensive resource for understanding the molecular and circuit-level interactions of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, this compound modulates the activity of several key neurotransmitter systems. The primary mechanism is believed to be the disinhibition of GABAergic interneurons, which subsequently enhances cholinergic and glutamatergic neurotransmission.[2] This modulation of neuronal activity in critical brain regions is thought to underlie its pro-cognitive effects.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters of this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (IC50) | 0.84 nM | Not Specified | Radioligand Binding Assay | Not Specified in provided results |

| Functional Potency (IC50) | 38 nM | Not Specified | Functional Antagonism Assay | Not Specified in provided results |

| Selectivity | High for 5-HT6 vs. other receptors | Not Specified | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment

| Animal Model | Cognitive Domain Assessed | Outcome | Reference |

| Scopolamine-induced Amnesia | Learning and Memory | Significant restoration of cognitive function | [1] |

| MK-801-induced Cognitive Deficit | Learning and Memory | Significant restoration of cognitive function |

Signaling Pathways

This compound, by antagonizing the 5-HT6 receptor, influences multiple intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, the 5-HT6 receptor is also implicated in non-canonical pathways that are crucial for its effects on neuronal plasticity and function.

Caption: this compound's mechanism of action in enhancing cognitive function.

Caption: Intracellular signaling pathways modulated by the 5-HT6 receptor.

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, the following sections describe standard methodologies used for evaluating 5-HT6 receptor antagonists, which are likely similar to those employed in the preclinical assessment of this compound.

Radioligand Binding Assay (for Affinity)

This assay determines the affinity of a compound for its target receptor.

-

Preparation of Membranes: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to a binding affinity constant (Ki).

cAMP Functional Assay (for Potency)

This assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, cyclic AMP (cAMP).

-

Cell Culture: Cells stably expressing the 5-HT6 receptor (e.g., HEK-293 cells) are cultured.

-

Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: A fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

In Vivo Models of Cognitive Impairment

Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient cognitive deficits.

-

Animals: Typically, adult male rats or mice are used.

-

Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses prior to the administration of scopolamine.

-

Induction of Amnesia: Scopolamine is administered (typically intraperitoneally) to induce memory impairment.

-

Behavioral Testing: Cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM). In the NOR test, the time spent exploring a novel object versus a familiar one is measured. In the MWM, the latency to find a hidden platform in a pool of water is recorded.

-

Data Analysis: The performance of the this compound treated group is compared to that of the vehicle-treated and scopolamine-only groups.

MK-801 is a non-competitive NMDA receptor antagonist that disrupts glutamatergic neurotransmission and induces cognitive deficits. The protocol is similar to the scopolamine model, with MK-801 being used as the amnesic agent.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist with a clear pro-cognitive profile in preclinical models. Its mechanism of action, centered on the modulation of GABAergic, cholinergic, and glutamatergic systems, provides a strong rationale for its development as a therapeutic agent for cognitive disorders. Further research, including more detailed elucidation of its interaction with non-canonical signaling pathways and its effects on a wider range of neuronal circuits, will continue to refine our understanding of this promising compound. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this compound and other 5-HT6 receptor modulators.

References

- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of L-glutamate, acetylcholine and dopamine in rat brain by a flow-injection biosensor system with microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: AVN-322 in Mouse Models of Cognitive Impairment

These application notes provide a detailed overview of the available information on the use of AVN-322, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in preclinical mouse models of cognitive dysfunction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

This compound is a potent and highly selective antagonist of the 5-HT6 receptor with good oral bioavailability and the ability to penetrate the blood-brain barrier.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for neurological and psychiatric disorders associated with cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][2][3] In mouse models, this compound has been shown to reverse cognitive impairment induced by the muscarinic receptor antagonist scopolamine and the NMDA receptor antagonist MK-801.[2]

Mechanism of Action

The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. It is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in cholinergic and glutamatergic neurotransmission, which is believed to be the primary mechanism for its pro-cognitive effects.

Signaling Pathway of 5-HT6 Receptor

References

- 1. This compound is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]

Application Notes and Protocols for Oral Administration of Avn-322 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avn-322 is a novel, potent, and highly selective 5-hydroxytryptamine subtype 6 (5-HT6) receptor antagonist under investigation for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3] As a key modulator of cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a promising therapeutic target for improving learning and memory.[4][5] Preclinical studies have demonstrated that this compound exhibits high oral bioavailability and can effectively penetrate the blood-brain barrier, making it a viable candidate for oral administration in in vivo studies.

These application notes provide a detailed protocol for the oral administration of this compound to rats for pharmacokinetic and pharmacodynamic evaluations.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Cell Line | Reference |

| Ki (5-HT6 Receptor) | 0.389 nM | HEK-293 | |

| IC50 (5-HT6 Receptor) | 0.84 nM | HEK-293 | |

| EC50 (cAMP production inhibition) | 7.2 nM | HEK-293 |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability (F%) | 16.4% | Oral | |

| Cmax | Data not available | Oral | |

| Tmax | Data not available | Oral | |

| AUC | Data not available | Oral |

Note: Specific Cmax, Tmax, and AUC values for oral administration in rats were not available in the reviewed literature.

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a vehicle suspension for the oral gavage of this compound to rats. A common and generally safe vehicle for preclinical oral studies is a suspension in 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in purified water.

Materials:

-

This compound hydrochloride

-

0.5% (w/v) Methylcellulose (or CMC) solution in sterile, purified water

-

Mortar and pestle

-

Spatula

-

Calibrated balance |* Volumetric flasks and cylinders

-

Stir plate and magnetic stir bar

-

pH meter

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 0.2 mg/kg) and the body weight of the rats, calculate the total amount of this compound needed. Account for a slight overage to ensure sufficient volume for dosing all animals.

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.

-

Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile, purified water.

-

Triturate the compound: Place the weighed this compound in a mortar. Add a small volume of the 0.5% methylcellulose solution and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping and ensuring a uniform suspension.

-

Prepare the suspension: Gradually add the remaining volume of the 0.5% methylcellulose solution to the mortar while continuously stirring. Transfer the suspension to a volumetric flask.

-